7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
Overview
Description
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride (7-MeTzHCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a member of the thiazepane family and is a close analogue of the naturally occurring compound 7-methyl-1lambda6,4-thiazepane-1,1-dione (7-MeTz). 7-MeTzHCl has a wide range of applications in the field of biochemistry, including as a tool for studying the effects of certain drugs, as a probe for studying enzyme-catalyzed reactions, and as a drug-targeting agent.
Scientific Research Applications
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has a wide range of applications in scientific research. It has been used as a tool for studying the effects of certain drugs, as a probe for studying enzyme-catalyzed reactions, and as a drug-targeting agent. It has also been used for studying the biochemical and physiological effects of certain drugs, such as the effects of certain opioid receptor agonists and antagonists.
Mechanism Of Action
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP3A4, CYP2D6, and CYP2C19. This inhibition can lead to an increase in the bioavailability of certain drugs, as well as an increase in the effects of certain drugs.
Biochemical And Physiological Effects
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP3A4, CYP2D6, and CYP2C19. This inhibition can lead to an increase in the bioavailability of certain drugs, as well as an increase in the effects of certain drugs. In addition, 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has been found to have neuroprotective, anti-inflammatory, and anti-cancer effects.
Advantages And Limitations For Lab Experiments
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a wide range of biochemical and physiological effects. However, it can be difficult to accurately measure the concentration of 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride in aqueous solutions, as the compound is highly soluble in water.
Future Directions
There are a number of potential future directions for the use of 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride in scientific research. One potential application is in the development of new drugs and drug delivery systems. 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride could be used as a drug-targeting agent, as it has been found to have a wide range of biochemical and physiological effects. In addition, 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride could be used to study the effects of certain drugs on the brain, as it has been found to have neuroprotective and anti-inflammatory effects. Finally, 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride could be used to study the effects of certain drugs on cancer cells, as it has been found to have anti-cancer effects.
properties
IUPAC Name |
7-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6-2-3-7-4-5-10(6,8)9;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWKJGSBRPVFMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCS1(=O)=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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